molecular formula C12H13NO2 B3749504 8-methoxy-2,3-dimethyl-4(1H)-quinolinone CAS No. 56716-95-1

8-methoxy-2,3-dimethyl-4(1H)-quinolinone

Cat. No. B3749504
CAS RN: 56716-95-1
M. Wt: 203.24 g/mol
InChI Key: LMMVFCGRHXWUKR-UHFFFAOYSA-N
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Description

8-methoxy-2,3-dimethyl-4(1H)-quinolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This receptor is involved in the transmission of excitatory signals in the brain and plays a crucial role in learning and memory. The ability of DMQX to modulate this receptor has led to its investigation in a range of scientific research applications.

Mechanism of Action

8-methoxy-2,3-dimethyl-4(1H)-quinolinone acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the natural ligand for the receptor. This results in a decrease in the transmission of excitatory signals in the brain, which can have therapeutic effects in a range of neurological disorders.
Biochemical and Physiological Effects:
8-methoxy-2,3-dimethyl-4(1H)-quinolinone has been shown to have a range of biochemical and physiological effects. In animal studies, 8-methoxy-2,3-dimethyl-4(1H)-quinolinone has been shown to reduce the frequency and severity of seizures in models of epilepsy. It has also been shown to reduce the extent of brain damage following stroke and traumatic brain injury. In addiction studies, 8-methoxy-2,3-dimethyl-4(1H)-quinolinone has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 8-methoxy-2,3-dimethyl-4(1H)-quinolinone is its potency as an AMPA receptor antagonist, which allows for the modulation of the receptor at low concentrations. However, 8-methoxy-2,3-dimethyl-4(1H)-quinolinone has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, 8-methoxy-2,3-dimethyl-4(1H)-quinolinone has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.

Future Directions

There are a number of future directions for the study of 8-methoxy-2,3-dimethyl-4(1H)-quinolinone. One area of interest is the potential use of 8-methoxy-2,3-dimethyl-4(1H)-quinolinone in the treatment of addiction. Further studies are needed to determine the effectiveness of 8-methoxy-2,3-dimethyl-4(1H)-quinolinone in reducing drug-seeking behavior in humans. Additionally, there is potential for the development of novel therapeutics based on the structure of 8-methoxy-2,3-dimethyl-4(1H)-quinolinone, which could lead to the discovery of more potent and selective AMPA receptor antagonists. Finally, there is interest in the potential use of 8-methoxy-2,3-dimethyl-4(1H)-quinolinone in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

8-methoxy-2,3-dimethyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications in a range of scientific research areas. Its ability to modulate the AMPA receptor has led to its investigation in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. 8-methoxy-2,3-dimethyl-4(1H)-quinolinone has also been studied for its potential use in the treatment of addiction, specifically to drugs such as cocaine and opioids.

properties

IUPAC Name

8-methoxy-2,3-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-11-9(12(7)14)5-4-6-10(11)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVFCGRHXWUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294899
Record name 8-Methoxy-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,3-dimethylquinolin-4(1H)-one

CAS RN

56716-95-1
Record name 8-Methoxy-2,3-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56716-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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